molecular formula C12H8ClNO2 B8550354 2-Chloro-4-(pyridin-4-yl)benzoic acid

2-Chloro-4-(pyridin-4-yl)benzoic acid

Cat. No.: B8550354
M. Wt: 233.65 g/mol
InChI Key: HUBWSVUTFXYCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(pyridin-4-yl)benzoic acid (molecular formula: C₁₂H₈ClNO₂) is a benzoic acid derivative featuring a chlorine substituent at the 2-position and a pyridin-4-yl group at the 4-position of the aromatic ring. Its structural motifs are commonly exploited in drug design, particularly in kinase inhibitors and anti-inflammatory agents .

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

2-chloro-4-pyridin-4-ylbenzoic acid

InChI

InChI=1S/C12H8ClNO2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChI Key

HUBWSVUTFXYCIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-chloro-4-(pyridin-4-yl)benzoic acid, highlighting differences in substituents and their implications:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Pyridin-4-yl C₁₂H₈ClNO₂ 247.66 Drug intermediates; kinase inhibition
4-(2-Chloro-4-pyrimidinyl)benzoic acid Pyrimidin-4-yl C₁₁H₇ClN₂O₂ 234.64 Enhanced π-stacking; antiviral research
2-Chloro-4-(4-cyanophenyl)benzoic acid 4-Cyanophenyl C₁₄H₈ClNO₂ 265.68 High polarity; pharmaceutical intermediates
2-Chloro-4-(trifluoromethyl)benzoic acid Trifluoromethyl C₈H₄ClF₃O₂ 232.57 Electron-withdrawing; agrochemicals
2-Chloro-4-(difluoromethoxy)benzoic acid Difluoromethoxy C₈H₅ClF₂O₃ 222.57 Improved solubility; metabolic stability
2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid 3-Chloro-4-fluorophenyl C₁₃H₇Cl₂FO₂ 285.10 Halogen-rich; potential antimicrobial use

Functional Group Impact on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The pyridin-4-yl group in the parent compound is moderately electron-withdrawing due to the nitrogen atom, which lowers the pKa of the carboxylic acid (increasing acidity) compared to unsubstituted benzoic acid. This property enhances its solubility in basic aqueous solutions . Trifluoromethyl (CF₃) and cyanophenyl groups are strongly electron-withdrawing, further lowering the pKa and increasing lipophilicity. These groups improve membrane permeability, making such derivatives suitable for agrochemicals or CNS-targeting drugs . Difluoromethoxy (OCHF₂) substituents balance solubility and metabolic stability by introducing fluorine atoms while retaining some polarity .
  • Biological Activity: Pyridine and pyrimidine rings are common in kinase inhibitors due to their ability to coordinate with ATP-binding sites. For example, 4-(2-Chloro-4-pyrimidinyl)benzoic acid (CAS 281232-89-1) has shown promise in antiviral studies, likely due to its pyrimidine moiety mimicking nucleic acid bases . 2-Chloro-4-(4-cyanophenyl)benzoic acid (CAS 1261945-47-4) is utilized in high-throughput drug synthesis, leveraging the cyanophenyl group’s polarity for targeted interactions .

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